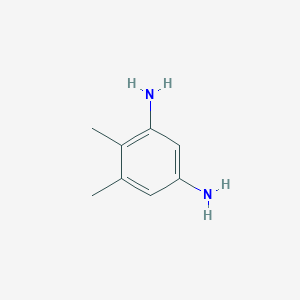

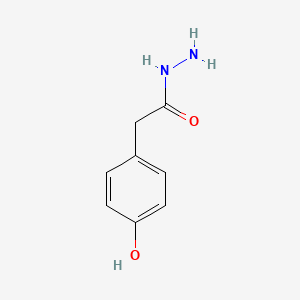

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde" is a derivative of the indole family, which is a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with tert-butyl and methyl groups on an indole core have been synthesized and analyzed, indicating the interest in such structures for their unique properties and potential applications.

Synthesis Analysis

The synthesis of related indole derivatives involves multi-step reactions, as seen in the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, which was achieved through a three-step substitution reaction . Similarly, the preparation of 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole was accomplished via selective reduction and a two-step procedure consisting of O-alkylation and CH-deprotonation . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure data were obtained by X-ray diffraction . The absolute configuration of enantiomeric indole derivatives has also been determined by crystallization and X-ray analysis, as seen in the study of 2-tert-butyl-4-methyl-3-(4-tolylsulfonyl)-1,3-oxazolidine-4-carbaldehyde .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The papers provided do not detail specific reactions for "2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde," but the synthesis and reactivity of similar structures suggest that such compounds can participate in substitution reactions, reduction processes, and alkylation, which are fundamental in modifying the indole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are closely related to their molecular structure. For example, the crystal structures of related compounds indicate specific conformations, such as the envelope conformation of the oxazolidine moiety . Theoretical studies, such as DFT, provide insights into the electronic structure, which is crucial for understanding the chemical properties, as seen in the study of new 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-alkyl-10H-phenothiazine-3-carbaldehydes . These studies also explore the potential of indole derivatives in applications like nonlinear optics (NLO) due to their polarizabilities and hyperpolarizabilities .

Scientific Research Applications

Synthesis and Anticancer Potential

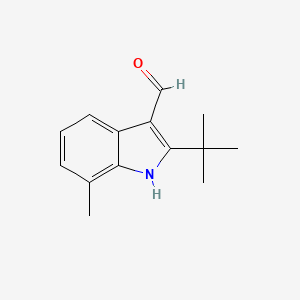

- 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde has been utilized in the synthesis of indole-3-substituted-2-benzimidazoles, showing potential as anticancer agents. These novel compounds have demonstrated efficacy against various cancer cell lines, including K-562, MDA-MB231, and colon-205 (Anwar et al., 2023).

Application in Organic Synthesis

- This compound has been involved in the synthesis of benzo[a]carbazoles and pyrido[2,3-a]carbazoles, offering a versatile method for creating complex organic structures (Koning et al., 2000).

- It also plays a role in the palladium-catalyzed intramolecular annulation of alkynes, leading to the formation of various γ-carboline derivatives (Zhang & Larock, 2003).

Photophysical Properties

- The compound has been used to synthesize highly fluorescent amino acid derivatives, which exhibit desirable photophysical properties for potential applications in fluorescence and bioimaging technologies (Guzow et al., 2001).

Crystallographic Studies

- In crystallography, 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde aided in the analysis of molecular structures and dihedral angles in compounds, contributing to the understanding of molecular conformations (Sonar et al., 2006).

Organic Optoelectronic Applications

- This compound's derivatives have been explored for their potential in organic optoelectronic applications, such as organic light-emitting devices (OLEDs), due to their photophysical and electrochemical characteristics (Hu et al., 2013).

Synthesis of Biheterocycles

- It has been used in the stereoselective synthesis of biheterocycles containing indole and dihydropyridinone or α-methylene-β-butyrolactam scaffolds, illustrating its versatility in organic synthesis (Salah et al., 2022).

Future Directions

As for future directions, the use of indole derivatives in multicomponent reactions (MCRs) has been highlighted in recent research . MCRs offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective . This suggests that “2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde” and similar compounds could have potential applications in the synthesis of biologically active structures .

properties

IUPAC Name |

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-9-6-5-7-10-11(8-16)13(14(2,3)4)15-12(9)10/h5-8,15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREGXHVERAMDQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)